3-(p-Tolyl)propionic acid

Catalog No.
S662229
CAS No.
1505-50-6
M.F
C10H12O2
M. Wt
164.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(p-Tolyl)propionic acid

CAS Number

1505-50-6

Product Name

3-(p-Tolyl)propionic acid

IUPAC Name

3-(4-methylphenyl)propanoic acid

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C10H12O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)

InChI Key

LDYGRLNSOKABMM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CCC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)O

Synthesis and Characterization:

-(p-Tolyl)propionic acid, also known as p-methylbenzenepropanoic acid, is an organic molecule with the chemical formula C₁₀H₁₂O₂. Its synthesis can be achieved through various methods, including the alkylation of p-toluic acid with propionic acid or the oxidation of p-methylstyrene using potassium permanganate.

Potential Applications:

While research on the specific applications of 3-(p-Tolyl)propionic acid is limited, its chemical structure suggests potential uses in various scientific fields:

  • Organic synthesis: The presence of a carboxylic acid group makes 3-(p-Tolyl)propionic acid a potential intermediate in the synthesis of more complex organic molecules. Its reactive group can participate in various condensation reactions to form esters, amides, or other functionalized derivatives.
  • Medicinal chemistry: The aromatic ring and carboxylic acid functionalities present in 3-(p-Tolyl)propionic acid share similarities with certain pharmacologically active molecules. However, further research is needed to explore its potential therapeutic properties or use as a building block for drug design [].
  • Material science: The amphiphilic nature of 3-(p-Tolyl)propionic acid, with its hydrophobic aromatic group and hydrophilic carboxylic acid group, could be interesting for the development of self-assembling materials or nanostructures. However, this application requires further investigation.

3-(p-Tolyl)propionic acid, also known as 3-(4-methylphenyl)propanoic acid, is an organic compound belonging to the class of phenylpropanoic acids []. These compounds have a structure featuring a benzene ring connected to a propanoic acid group (acetic acid with an additional carbon chain). 3-(p-Tolyl)propionic acid is a white to light orange crystalline solid at room temperature [].


Molecular Structure Analysis

The key feature of 3-(p-Tolyl)propionic acid's structure is the aromatic benzene ring with a methyl group attached at the para (p) position, meaning the methyl group is bonded to the fourth carbon atom in the ring. This "p-tolyl" group is linked to a three-carbon chain (propionic acid) through the third carbon (hence the "3-" prefix) []. The propionic acid chain terminates with a carboxylic acid group (COOH), which is responsible for the acidic properties of the molecule.


Chemical Reactions Analysis

  • Esterification

    Reaction with an alcohol in the presence of an acid catalyst to form an ester.

  • Amide formation

    Reaction with an amine to form an amide.

  • Decarboxylation

    Removal of the CO2 group under specific conditions, leading to a hydrocarbon with one fewer carbon atom.

The exact reaction conditions and reagents used would depend on the desired product.

One reported use of 3-(p-Tolyl)propionic acid involves its coupling with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide for resin functionalization []. This suggests its potential application in organic synthesis for creating specific functional groups on surfaces.


Physical And Chemical Properties Analysis

  • Appearance: White to yellow to light orange crystalline powder or solid [].
  • Melting point: 115 to 118 °C [].
  • Solubility: Data on specific solubility is limited, but due to the presence of the carboxylic acid group, it is likely to be soluble in polar solvents like water and ethanol, and less soluble in non-polar solvents like hexane.
  • Stability: No specific data available, but carboxylic acids generally exhibit good stability at room temperature.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1505-50-6

Wikipedia

3-(P-Tolyl)Propionic Acid

Dates

Modify: 2023-08-15

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